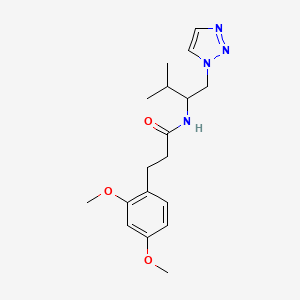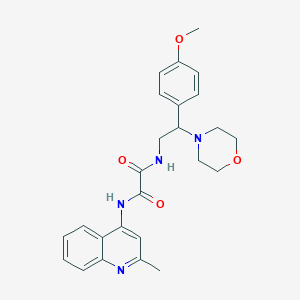
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds. It includes a quinoline moiety, which is a heterocyclic aromatic organic compound with the formula C9H7N . Quinoline is an essential segment of both natural and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The quinoline moiety, for instance, is a double-ring structure containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline itself is a pungent hygroscopic colorless oily liquid .Scientific Research Applications
Comprehensive Analysis of N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide Applications
Pharmaceutical Research: The compound’s structural similarity to known bioactive quinoline derivatives suggests potential applications in pharmaceutical research. Quinoline compounds have been historically significant in the treatment of diseases like malaria and possess a range of biological activities . The methoxyphenyl group, often found in pharmacologically active molecules, could contribute to the compound’s binding affinity to various biological targets.
Synthetic Chemistry: As a molecule with multiple reactive sites, it could serve as a precursor in synthetic chemistry for the development of new compounds. The morpholinoethyl and methoxyphenyl groups offer sites for further functionalization, which could lead to the synthesis of novel materials or drugs .
Material Science: The compound’s molecular structure indicates potential utility in material science, particularly in the development of organic light-emitting diodes (OLEDs) or as fluorescent chemosensors. The presence of a quinoline core is often associated with light-emitting properties .
Biological Studies: Given the diverse biological activities of quinoline derivatives, this compound could be used in biological studies to explore its interaction with cellular components. It could serve as a tool in understanding cell biology, signaling pathways, or as a potential therapeutic agent .
Antibacterial and Antifungal Research: The structural features of the compound suggest possible antibacterial and antifungal properties. Research into similar compounds has shown efficacy against various bacterial and fungal strains, which could make it a candidate for developing new antimicrobial agents .
Neuroprotective Agent Development: The morpholino group within the compound’s structure is reminiscent of molecules with neuroprotective properties. This suggests potential research applications in the development of treatments for neurodegenerative diseases .
Cancer Research: Quinoline derivatives have been explored for their antiproliferative properties. This compound could be investigated for its efficacy against cancer cells, contributing to the search for novel anticancer drugs .
Chemical Sensing: Due to the compound’s potential for fluorescence and its reactive sites, it could be utilized in the development of chemical sensors. These sensors could detect specific ions or molecules, serving important roles in environmental monitoring or diagnostics .
Future Directions
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-15-22(20-5-3-4-6-21(20)27-17)28-25(31)24(30)26-16-23(29-11-13-33-14-12-29)18-7-9-19(32-2)10-8-18/h3-10,15,23H,11-14,16H2,1-2H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCUFNTWWNLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methylquinolin-4-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/no-structure.png)
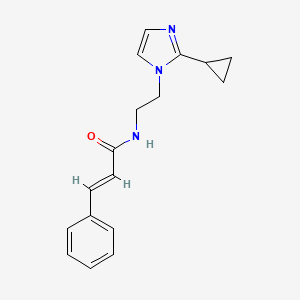
![N-(4-methylbenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778432.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2778433.png)
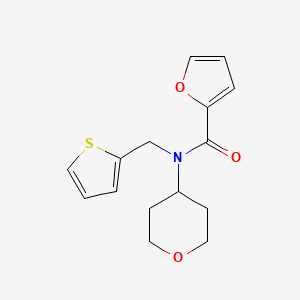

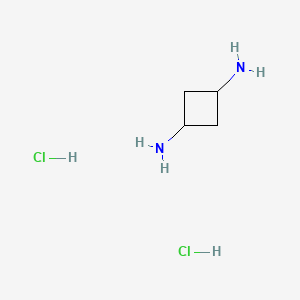


![Ethyl 4-[[2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2778444.png)
![tert-butyl 4-[[(2S)-1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2778445.png)
![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide](/img/structure/B2778446.png)
![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate](/img/structure/B2778447.png)
